3-allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione

Medicinal Chemistry Fragment-Based Drug Discovery Preclinical Solubility Screening

3-Allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione (CAS 618072-96-1) is a heterocyclic research compound that combines a 1,3-thiazole-2(3H)-thione core with an N3-allyl substituent, a 4-amino group, and a 5-(1-methyl-1H-benzimidazol-2-yl) moiety. It is distributed as part of the Sigma-Aldrich AldrichCPR (Collection of Rare and Unique Chemicals), supplied at 10 mg scale with a vendor-specified purity of 95% (no Certificate of Analysis data collected by the supplier).

Molecular Formula C14H14N4S2
Molecular Weight 302.4 g/mol
CAS No. 618072-96-1
Cat. No. B5715530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione
CAS618072-96-1
Molecular FormulaC14H14N4S2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=C(N(C(=S)S3)CC=C)N
InChIInChI=1S/C14H14N4S2/c1-3-8-18-12(15)11(20-14(18)19)13-16-9-6-4-5-7-10(9)17(13)2/h3-7H,1,8,15H2,2H3
InChIKeyCRWXYROJUWZFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione (CAS 618072-96-1): Core Structural and Physicochemical Profile for Procurement Screening


3-Allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione (CAS 618072-96-1) is a heterocyclic research compound that combines a 1,3-thiazole-2(3H)-thione core with an N3-allyl substituent, a 4-amino group, and a 5-(1-methyl-1H-benzimidazol-2-yl) moiety [1]. It is distributed as part of the Sigma-Aldrich AldrichCPR (Collection of Rare and Unique Chemicals), supplied at 10 mg scale with a vendor-specified purity of 95% (no Certificate of Analysis data collected by the supplier) . The compound's computed logP (XLogP3) of 2.4, molecular weight of 302.4 g/mol, and a single hydrogen bond donor (the 4-amino group) distinguish it from its closest N3-phenyl-substituted analogs within the same AldrichCPR collection [1][2].

Why N3-Allyl Substitution in 3-Allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione Prevents Simple Exchange with N3-Phenyl or N3-Aryl Analogs


Within the 4-amino-5-(benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione scaffold, the N3-substituent fundamentally governs compound lipophilicity, conformational flexibility, and potential reactivity. The target compound's N3-allyl group (XLogP3 = 2.4, 3 rotatable bonds) contrasts sharply with the common N3-phenyl analogs (XLogP3 ≈ 2.8–3.2, 3 rotatable bonds but with a planar, rigidifying aryl ring) [1]. The allyl group reduces lipophilicity relative to phenyl-substituted congeners by approximately 0.4–0.8 logP units [2]. Furthermore, the terminal alkene present in the allyl substituent provides a discrete synthetic handle for further derivatization—such as thiol-ene click chemistry or cross-metathesis—that is entirely absent in N3-phenyl analogs [3]. These physicochemical differences directly influence solubility, membrane partitioning, and metabolic stability in assay systems, meaning that procurement decisions between allyl- and aryl-substituted members of this compound family require explicit property-driven justification rather than simple structural analogy [1][3].

Quantitative Differentiation Evidence: 3-Allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione vs. Closest Structural Analogs


Reduced Lipophilicity (XLogP3 = 2.4) vs. N3-Phenyl Analog (XLogP3 ≈ 2.8–3.2) for Improved Aqueous Solubility Potential

The target compound exhibits a computed XLogP3 of 2.4, which is lower than the XLogP3 values of closely related N3-phenyl (estimated 2.8–3.0) and N3-(4-methylphenyl) (estimated 3.0–3.2) analogs within the same AldrichCPR collection [1][2]. Lower logP is associated with improved aqueous solubility and reduced non-specific protein binding in biochemical assays.

Medicinal Chemistry Fragment-Based Drug Discovery Preclinical Solubility Screening

Single Hydrogen Bond Donor (vs. Two in Benzimidazole-NH Analogs) for Targeted Binding Selectivity Profiling

The target compound possesses exactly one hydrogen bond donor (the 4-amino group) because the benzimidazole N1 is methylated. By contrast, the N3-phenyl analog without N1-methylation (CAS 144464-17-5) possesses two hydrogen bond donors (4-amino plus benzimidazole NH) [1][2]. The 1-methylbenzo[d]imidazole-2(3H)-thione scaffold has been specifically identified as an inhibitor of the chymotrypsin-like (β5i) subunit of the immunoproteasome in fragment-based screening campaigns, and the methylation at N1 eliminates a potential hydrogen bond donor that could otherwise engage in undesired interactions with the constitutive proteasome (β5 subunit) [3].

Fragment-Based Screening Immunoproteasome Inhibition Hydrogen Bonding

Allyl Group as a Latent Synthetic Handle: Thiol-Ene Click Chemistry Compatibility Absent in N3-Aryl Analogs

The terminal alkene of the N3-allyl group provides a unique synthetic handle for thiol-ene radical addition reactions, enabling site-specific conjugation to thiol-containing biomolecules or functionalization with fluorophores, affinity tags, or solid supports. This reactivity is entirely absent in the N3-phenyl, N3-(4-methylphenyl), and N3-(4-ethoxyphenyl) analogs within the AldrichCPR collection [1]. Thiol-ene click chemistry has established protocols in aqueous and organic media and is widely used for small-molecule probe development [2]. The N3-phenyl analog (CAS 144464-17-5) cannot undergo such transformations without complete redesign of the synthetic route.

Chemical Biology Bioconjugation Probe Design

AldrichCPR Provenance: Part of a Curated Rare Chemical Collection with Defined 95% Purity Baseline

The target compound (Sigma-Aldrich Product No. L422665) is supplied as part of the AldrichCPR rare chemical collection with a vendor-stated purity of 95% . This provides a defined, though unverified, purity baseline for initial screening experiments. In contrast, benchchem-sourced material of the same compound quotes 95% purity but without the supply-chain traceability of the Sigma-Aldrich CPR program . The absence of analytical data (no COA) is a known characteristic of the AldrichCPR line, and the vendor explicitly disclaims warranty of fitness for any particular purpose . Users requiring COA-supported purity for quantitative pharmacology must commission independent analytical characterization (HPLC, NMR, HRMS) post-procurement.

Chemical Library Screening Procurement Quality Control

Procurement-Relevant Application Scenarios for 3-Allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione Based on Structural Differentiation Evidence


Fragment-Based and Covalent Inhibitor Screening Against the Immunoproteasome β5i Subunit

The 1-methylbenzimidazole-2(3H)-thione motif has been established as an inhibitor of the immunoproteasome β5i subunit that acts via disulfide bond formation with the Cys48 residue in the active site [1]. The target compound's single hydrogen bond donor (4-amino group) and N1-methylation of the benzimidazole differentiate it from dual-HBD benzimidazole-NH analogs, potentially reducing off-target interactions with the constitutive β5 subunit [1][2]. Its reduced logP (XLogP3 = 2.4) relative to N3-phenyl analogs may also confer superior solubility in aqueous enzyme assay buffers at the 10–100 µM screening concentrations typical of fragment-based campaigns [2]. Procurement of this specific allyl-substituted member enables SAR exploration at the N3 position within the immunoproteasome target class without requiring in-house synthesis of the benzimidazole-thiazole-thione core .

Chemical Probe Development Requiring Site-Specific Bioconjugation via the N3-Allyl Handle

The terminal alkene of the N3-allyl substituent provides a functional group compatible with thiol-ene click chemistry for covalent attachment of reporter moieties (fluorophores, biotin, or photoaffinity labels) [2]. This enables direct conversion of a screening hit into a target-engagement probe without re-synthesis of the core scaffold. The N3-phenyl, N3-(4-methylphenyl), and N3-(4-ethoxyphenyl) analogs in the AldrichCPR collection lack this capability and would require introduction of a reactive handle via additional synthetic steps . For chemical biology groups seeking to validate immunoproteasome target engagement in cells using pull-down or imaging experiments, the allyl-substituted compound provides a pre-installed, orthogonal conjugation site [2].

Computational Docking and Molecular Dynamics Studies of Benzimidazole-Thiazole-Thione Scaffolds

The well-defined, single-conformer nature of the N3-allyl group (three rotatable bonds total) simplifies conformational sampling in molecular docking and molecular dynamics simulations compared to the N3-phenyl analogs, which possess the same number of rotatable bonds but with a planar ring that may adopt multiple binding orientations [1]. The compound's lower computed logP (2.4 vs. ~2.8–3.2 for N3-aryl analogs) also provides a differentiated data point for QSAR model training, testing whether logP reduction improves predicted binding affinity or selectivity metrics [1]. Procurement of this compound enables inclusion of a structurally distinct N3-substitution variant in computational benchmarking datasets.

Early Discovery SAR Expansion Around the Thiazole-2(3H)-Thione Immunoproteasome Pharmacophore

The publication by Kollár et al. (2021) identified benzoXazole-2(3H)-thiones—including 1-methylbenzimidazole-2(3H)-thiones—as fragment-sized immunoproteasome inhibitors, but did not systematically explore the effect of replacing the fused benzo-ring with a thiazole ring bearing an exocyclic benzimidazole substituent [1]. The target compound represents a hybrid scaffold that merges the thione warhead with a benzimidazole moiety attached at position 5 of the thiazole ring, rather than as a fused benzimidazole-thione. This structural variation is underexplored, and procurement of this compound by academic or industrial medicinal chemistry groups enables investigation of whether the thiazole-linked benzimidazole arrangement retains or improves upon the β5i selectivity and potency observed for the fused benzimidazole-2(3H)-thiones [1].

Quote Request

Request a Quote for 3-allyl-4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.